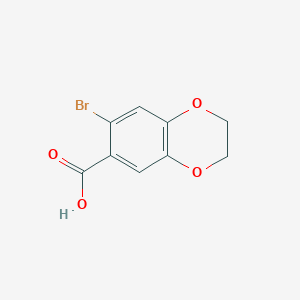

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPSJWYHZMDSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982558 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6406-16-2 | |

| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

CAS Number: 59820-91-6

Authored by [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. This scaffold is present in clinically approved drugs such as Doxazosin, used for treating hypertension and benign prostatic hyperplasia.[3] The introduction of a bromine atom and a carboxylic acid group, as seen in this compound, offers strategic points for further chemical modification and modulation of pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 59820-91-6 | Internal Database |

| Molecular Formula | C₉H₇BrO₄ | Internal Database |

| Molecular Weight | 259.05 g/mol | Internal Database |

| Appearance | Solid | Internal Database |

| Purity | Typically ≥97% | Commercial Suppliers |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxine ring, and the carboxylic acid proton. The aromatic protons' chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The two methylene groups on the dioxine ring typically appear as multiplets around 4.25-4.30 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxyl carbon (typically in the 165-185 ppm region), the aromatic carbons (with shifts influenced by the substituents), and the methylene carbons of the dioxine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.

Synthesis Methodology: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a substituted catechol derivative. A plausible and efficient synthetic strategy is outlined below, based on established methodologies for related benzodioxane structures.[3]

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Esterification of 3,4-Dihydroxybenzoic acid

-

To a solution of 3,4-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.

Step 2: Williamson Ether Synthesis to form the Benzodioxane Ring

-

To a solution of methyl 3,4-dihydroxybenzoate in a polar aprotic solvent (e.g., DMF or acetone), add potassium carbonate.

-

Add 1,2-dibromoethane dropwise to the stirred suspension.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, which can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the methyl ester from the previous step in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 4: Electrophilic Bromination

-

Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent such as acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

-

Stir the reaction for a specified period, monitoring the progress by TLC.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

The product, this compound, will precipitate and can be collected by filtration, washed with water, and recrystallized from an appropriate solvent.

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a versatile template for designing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[3][5] The 7-bromo-6-carboxylic acid derivative serves as a valuable intermediate for the synthesis of more complex molecules through modification of both the carboxylic acid and the aromatic ring.

Role as a Synthetic Intermediate

The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, allowing for the exploration of structure-activity relationships. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents onto the aromatic ring, further expanding the chemical space for drug discovery.

Potential Therapeutic Targets

While specific biological data for this compound is limited in publicly accessible literature, derivatives of the benzodioxane carboxylic acid scaffold have been investigated for various therapeutic applications. For instance, benzodioxane-based hydrazones have shown potential as anticancer, neuroprotective, and enzyme-inhibiting agents.[2][6] The unique electronic and steric properties conferred by the bromine atom in the 7-position could lead to novel interactions with biological targets and improved pharmacological profiles.

Caption: Workflow illustrating the utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its well-defined structure, coupled with the strategic placement of reactive functional groups, provides a robust platform for the synthesis of diverse compound libraries. Further exploration of the biological activities of derivatives of this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

[2] Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Semantic Scholar. [Link] [6] Rafique, A., Akash, M. S., & Rehman, K. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Arabian Journal of Chemistry. [Link] [3] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link] [5] Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). [Link] [4] Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. scirp.org [scirp.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document is structured to deliver not just data, but also the scientific rationale behind the experimental methodologies used to ascertain these properties, ensuring a blend of technical accuracy and practical insight.

Introduction: The Significance of a Benzodioxine Scaffold

The 1,4-benzodioxane moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] The specific compound, this compound, combines this key heterocyclic system with a carboxylic acid functional group and a bromine substituent. These features are anticipated to significantly influence its chemical behavior, solubility, and interaction with biological targets. A thorough understanding of its physicochemical properties is therefore a critical first step in its evaluation for any potential therapeutic application.

Core Molecular and Physical Identifiers

A precise characterization of a molecule begins with its fundamental properties. These identifiers are crucial for sample sourcing, quality control, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 59820-91-6 | [2][3] |

| Molecular Formula | C₉H₇BrO₄ | [2][3] |

| Molecular Weight | 259.05 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity (typical) | ≥97% | [3] |

| InChI Key | DMPSJWYHZMDSPL-UHFFFAOYSA-N | [2] |

Structure:

Caption: Chemical structure of this compound.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For an acidic compound such as this, solubility is expected to be pH-dependent.

Predicted and Observed Solubility:

Experimental Protocol for Solubility Determination:

The following is a standard laboratory procedure for assessing the solubility of a carboxylic acid.

Workflow for Solubility Assessment:

Caption: A flowchart illustrating the qualitative solubility testing for a carboxylic acid.

Step-by-Step Methodology:

-

Water Solubility: Add approximately 1-2 mg of the compound to 1 mL of deionized water in a vial. Vortex the mixture for 1-2 minutes and visually inspect for any undissolved solid.

-

Aqueous Base Solubility: If the compound is insoluble in water, add 1 mL of 5% aqueous sodium hydroxide to a fresh sample of the compound. The formation of a clear solution indicates the presence of an acidic functional group.

-

Bicarbonate Test: To specifically test for a carboxylic acid, add 1 mL of a 5% aqueous sodium bicarbonate solution to a fresh sample. The observation of effervescence (CO₂ gas evolution) is a strong indicator of a carboxylic acid.

Expert Insight: The choice of sodium bicarbonate is deliberate; it is a weaker base than sodium hydroxide and will selectively react with stronger acids like carboxylic acids, but not typically with phenols, providing a useful diagnostic tool.

Acidity and pKa: Quantifying Acid Strength

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a drug candidate, the pKa is paramount as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Estimated pKa:

While an experimental pKa for this compound has not been reported, we can estimate its value. A typical aromatic carboxylic acid has a pKa in the range of 4-5. The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to slightly lower the pKa (increase the acidity) compared to the non-brominated analog.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.

Workflow for Potentiometric pKa Determination:

Caption: A schematic workflow for the determination of pKa via potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of sodium hydroxide in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant has been allowed to equilibrate.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the quality of the data. A sharp inflection point at the equivalence point is indicative of an accurate titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxine ring, and a broad singlet for the carboxylic acid proton, typically downfield (10-13 ppm). The aromatic protons will exhibit splitting patterns influenced by the bromine and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. The aromatic carbons will have chemical shifts between 110 and 150 ppm, with the carbon attached to the bromine being significantly influenced. The two methylene carbons of the dioxine ring will be observed in the aliphatic region.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretches from the ether linkages of the dioxine ring and the carboxylic acid.

-

C-Br stretch, typically in the fingerprint region.

5.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[4]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized, reliable protocols for their experimental determination. While some experimental data for this specific molecule is not yet publicly available, the provided methodologies and expected values based on related structures offer a robust framework for its characterization. A thorough understanding and experimental validation of these properties are essential for any further investigation into the potential applications of this compound in drug discovery and development.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This guide provides a comprehensive technical overview of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a halogenated derivative of the biologically significant 1,4-benzodioxane scaffold. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, structural characterization, and potential applications of this compound and its analogs.

Introduction: The Significance of the 1,4-Benzodioxane Core

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into a wide range of therapeutic agents. Derivatives of 1,4-benzodioxane have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The strategic placement of substituents on the benzodioxane ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.

This guide focuses on a specific derivative, this compound, providing a detailed examination of its molecular structure, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential research applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a 1,4-dioxane ring. A bromine atom is substituted at the 7-position of the aromatic ring, and a carboxylic acid group is present at the 6-position.

Structural Elucidation

The definitive structure of this compound is provided by its chemical identifiers:

-

IUPAC Name: this compound

-

CAS Number: 59820-91-6[4]

-

Molecular Formula: C₉H₇BrO₄[5]

-

Molecular Weight: 259.05 g/mol [4]

-

SMILES: C1COC2=C(C=C(C(=C2)Br)C(=O)O)O1[4]

-

InChI Key: DMPSJWYHZMDSPL-UHFFFAOYSA-N[5]

The SMILES and InChI representations provide an unambiguous description of the connectivity of the atoms within the molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes key computed and observed properties for this compound.

| Property | Value | Source |

| Physical State | Solid | [5] |

| Molecular Weight | 259.05 g/mol | [4] |

| Molecular Formula | C₉H₇BrO₄ | [5] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [4] |

| LogP | 1.9185 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

Proposed Synthesis Protocol

Synthetic Strategy Overview

The proposed synthetic pathway is a two-step process:

-

Step 1: Synthesis of the Aldehyde Intermediate. This involves the bromination of 3,4-dihydroxybenzaldehyde followed by a ring-closing reaction with 1,2-dibromoethane.

-

Step 2: Oxidation to the Carboxylic Acid. The aldehyde intermediate is then oxidized to the final carboxylic acid product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Rationale: The initial bromination of 3,4-dihydroxybenzaldehyde is a critical step. The hydroxyl groups are activating and ortho-, para-directing. To achieve regioselective bromination at the position para to one hydroxyl group and ortho to the other, careful control of reaction conditions is necessary. Following bromination, a Williamson ether synthesis-type reaction with 1,2-dibromoethane in the presence of a base will facilitate the formation of the 1,4-dioxane ring.

Procedure:

-

Bromination: Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as chloroform or acetic acid. Cool the solution to 0 °C in an ice bath. Add a solution of bromine in the same solvent dropwise with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction and purification to yield 4-bromo-2,3-dihydroxybenzaldehyde.

-

Ring Formation: To a solution of 4-bromo-2,3-dihydroxybenzaldehyde in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate. Add 1,2-dibromoethane to the mixture and heat the reaction. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization to give 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.[7]

Rationale: The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. Potassium permanganate is a strong and effective oxidizing agent for this purpose.[6]

Procedure:

-

Dissolve 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in a suitable solvent system, such as a mixture of t-butanol and water.

-

Add a solution of potassium permanganate dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled with cooling.

-

After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Two singlets are expected for the two protons on the benzene ring, likely in the range of 6.8-7.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the dioxane ring oxygen atoms.

-

Dioxane Protons: The four protons of the dioxane ring will likely appear as a multiplet or two distinct multiplets in the region of 4.2-4.5 ppm.

-

Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxylic acid group, typically downfield in the region of 10-13 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the range of 165-185 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will show signals between 110-150 ppm. The carbons directly attached to the bromine and oxygen atoms will be significantly affected.

-

Dioxane Carbons: The two carbons of the dioxane ring are expected to have chemical shifts in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.

-

C-O Stretches (Ethers and Carboxylic Acid): Strong bands are expected in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions.

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹, may be observed.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the dioxane ring.

Potential Applications and Research Directions

Derivatives of 1,4-benzodioxane are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific biological profile of this compound has not been extensively reported, its structural features suggest several potential areas of research:

-

Intermediate for Drug Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a handle for further functionalization, such as amide bond formation, to create libraries of new compounds for biological screening.

-

Antibacterial Agents: Some benzodioxane derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[3] The introduction of a bromine atom can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the target protein.

-

Anticancer Research: The 1,4-benzodioxane scaffold has been explored for the development of anticancer agents.[2] Further investigation into the cytotoxic effects of this bromo-substituted derivative against various cancer cell lines could be a fruitful area of research.

Conclusion

This compound is a fascinating molecule that combines the privileged 1,4-benzodioxane scaffold with the functionality of a carboxylic acid and the modulating effects of a bromine substituent. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis and structural characterization based on established chemical principles and data from analogous structures. Its potential as a versatile intermediate in the synthesis of novel bioactive compounds makes it a molecule of considerable interest for further research and development in medicinal chemistry.

References

- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

PubChem. 1,4-Benzodioxane-6-carboxylic Acid. [Link]

-

Sagnelli, D., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals, 16(12), 1729. [Link]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid [cymitquimica.com]

- 6. prepchem.com [prepchem.com]

- 7. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic and Structural Elucidation of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the spectral features, grounded in the principles of chemical structure and reactivity. The methodologies and interpretations presented herein are designed to be a self-validating system, providing a robust framework for the characterization of this and related molecules.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a 1,4-benzodioxine core, which is a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The benzene ring is substituted with a bromine atom and a carboxylic acid group. This arrangement of a halogen, a carboxylic acid, and ether linkages on an aromatic framework dictates the electron distribution and, consequently, the interaction of the molecule with electromagnetic radiation in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The solution is injected into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Expected Fragmentation Pattern

The molecular ion peak (M⁺) is expected to be observed, and due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁸¹Br isotope. The fragmentation of carboxylic acids is well-documented.[1] Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules from the carboxylic acid group, such as water (H₂O), carbon monoxide (CO), and the hydroxyl radical (•OH).

Sources

The Diverse Biological Activities of Benzodioxane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzodioxane Scaffold - A Cornerstone in Medicinal Chemistry

The benzodioxane framework, a heterocyclic motif comprising a benzene ring fused to a dioxane ring, represents a privileged scaffold in the realm of medicinal chemistry.[1] Its inherent structural features, including a defined three-dimensional conformation and the capacity for diverse substitutions, have rendered it a versatile template for the design of a multitude of biologically active molecules.[2] This guide provides an in-depth exploration of the significant pharmacological properties of benzodioxane derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to guide future discovery efforts.

The versatility of the benzodioxane scaffold is underscored by its presence in both natural products and synthetic compounds with a wide array of therapeutic applications.[3] From their well-established role as adrenergic receptor antagonists to their emerging potential as anticancer and antimicrobial agents, benzodioxane derivatives continue to be a fertile ground for the development of novel therapeutics. This guide will delve into three key areas of their biological activity: α-adrenergic receptor antagonism, anticancer properties, and antimicrobial effects. Each section will provide a detailed examination of the underlying molecular mechanisms, a quantitative analysis of structure-activity relationships, and comprehensive experimental protocols to empower researchers in their quest for new and improved benzodioxane-based drugs.

I. α-Adrenergic Receptor Antagonism: A Classic Target for Benzodioxane Derivatives

Benzodioxane derivatives have a rich history as antagonists of α-adrenergic receptors, particularly the α1 subtype. This class of compounds has yielded clinically significant drugs for the treatment of hypertension and benign prostatic hyperplasia (BPH).[4][5] Their mechanism of action and the structural features governing their potency and selectivity have been extensively studied, providing a solid foundation for rational drug design.

Mechanism of Action: Blocking the Sympathetic Response

α1-Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to the Gq alpha subunit.[1][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, most notably smooth muscle contraction.[7]

Benzodioxane-based α1-adrenergic antagonists act as competitive inhibitors, binding to the receptor and preventing the binding of norepinephrine and other agonists.[4] This blockade of the α1-adrenergic signaling pathway leads to the relaxation of smooth muscle in blood vessels (vasodilation) and the prostate, thereby lowering blood pressure and improving urinary flow in BPH, respectively.[7][8]

Structure-Activity Relationships (SAR)

The affinity and selectivity of benzodioxane derivatives for α-adrenergic receptors are highly dependent on their substitution patterns. Key structural features that influence activity include the nature of the substituent on the nitrogen atom of the side chain and the substitution on the aromatic ring.

| Compound | R1 | R2 | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Reference |

| Doxazosin | N-linked quinazoline | Methoxy | 0.63 | 2.5 | 1.0 | [4] |

| WB-4101 | 2,6-dimethoxyphenoxyethylamino | H | 0.17 | 3.1 | 0.5 | [6] |

| Piperoxan | Piperidinomethyl | H | >1000 | >1000 | >1000 | [9] |

This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a standard method for determining the binding affinity of benzodioxane derivatives to α1-adrenergic receptors using a radiolabeled antagonist.

1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay: a. In a 96-well plate, add 50 µL of membrane preparation (final protein concentration ~50-100 µ g/well ). b. Add 50 µL of various concentrations of the test benzodioxane derivative (e.g., 10⁻¹⁰ to 10⁻⁵ M). c. Add 50 µL of the radioligand, for example, [³H]prazosin (final concentration ~0.1-0.5 nM), a selective α1-adrenergic receptor antagonist. d. For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to a set of wells. e. Incubate the plate at 25°C for 60 minutes.

3. Filtration and Scintillation Counting: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Anticancer Activity: A New Frontier for Benzodioxane Derivatives

In recent years, the benzodioxane scaffold has emerged as a promising template for the development of novel anticancer agents.[7] Derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms of action, highlighting their potential for diversification in oncology drug discovery.

Mechanisms of Action in Cancer

The anticancer activity of benzodioxane derivatives is not attributed to a single mechanism but rather a spectrum of actions that disrupt cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Certain benzodioxane derivatives have been identified as inhibitors of tubulin polymerization.[4] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]

-

mTOR Kinase Inhibition: The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. Some 1,4-benzodioxane-hydrazone derivatives have been shown to inhibit mTOR kinase activity.[1] By blocking the mTOR signaling pathway, these compounds can effectively halt cancer cell growth and induce apoptosis.

-

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the action of many anticancer benzodioxane derivatives is the induction of apoptosis and cell cycle arrest.[5] This can be a consequence of various upstream effects, including DNA damage, disruption of cellular signaling pathways, or mitochondrial dysfunction.

Structure-Activity Relationships (SAR)

The cytotoxic potency of benzodioxane derivatives against cancer cells is highly sensitive to their chemical structure. Modifications to the benzodioxane core and the nature of appended side chains can significantly impact their activity.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 11a | MCF-7 (Breast) | <10 | Tubulin Polymerization Inhibitor | [4] |

| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 | mTOR Kinase Inhibitor | [1] |

| Compound 25 | SMMC-7721 (Hepatoma) | 1.06 | Induction of Apoptosis | [5] |

This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Culture cancer cells in appropriate growth medium to ~80% confluency. b. Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a series of dilutions of the test benzodioxane derivative in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve using non-linear regression analysis.

III. Antimicrobial Activity: A Broad Spectrum of Action

Benzodioxane derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.[10] This broad-spectrum activity, coupled with novel mechanisms of action, makes them attractive candidates for the development of new treatments to combat infectious diseases.

Mechanisms of Antimicrobial Action

-

Antibacterial Activity - Inhibition of FtsZ: A key target for the antibacterial action of some benzodioxane-benzamide derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a prokaryotic homolog of tubulin and plays a crucial role in bacterial cell division by forming a contractile ring (the Z-ring) at the division site. By inhibiting FtsZ polymerization, these compounds disrupt cell division, leading to filamentation of the bacteria and ultimately cell death.[11]

-

Antifungal Activity - Inhibition of Ergosterol Biosynthesis: The antifungal activity of certain benzodioxane derivatives stems from their ability to inhibit key enzymes in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By targeting enzymes such as 14α-demethylase (CYP51) and squalene epoxidase (SE), these compounds disrupt the integrity of the fungal cell membrane, leading to cell lysis and death.[4][6]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of benzodioxane derivatives is closely tied to their specific chemical structures. Substitutions on both the benzodioxane ring and the appended moieties can dramatically influence their potency and spectrum of activity.

| Compound | Organism | MIC (µg/mL) | Mechanism of Action | Reference |

| Benzodioxane-benzamide I | Staphylococcus aureus (MRSA) | 0.5 | FtsZ Inhibitor | [8] |

| Compound 10a-2 | Candida albicans | 0.125-2.0 | CYP51/SE Inhibitor | [4] |

| Compound 22a-2 | Candida albicans (drug-resistant) | 0.5-2.0 | CYP51/SE Inhibitor | [4] |

This table is a representative example. A comprehensive SAR table would require a more extensive literature survey.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Inoculum: a. From a fresh culture of the test microorganism (bacterial or fungal) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. c. Dilute this standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test benzodioxane derivative in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

3. Inoculation and Incubation: a. Add an equal volume of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium). b. Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Determination of MIC: a. After incubation, visually inspect the plate for microbial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

5. (Optional) Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): a. From the wells showing no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium. b. Incubate the plates under suitable conditions. c. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Perspectives

The benzodioxane scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for the development of a diverse range of biologically active compounds. From the well-established α1-adrenergic antagonists to the promising new generations of anticancer and antimicrobial agents, the versatility of this structural motif is evident. This guide has provided a comprehensive overview of these key biological activities, delving into their molecular mechanisms, exploring structure-activity relationships, and detailing essential experimental protocols.

The continued exploration of the chemical space around the benzodioxane nucleus holds immense promise for future drug discovery efforts. A deeper understanding of the nuanced interactions between these derivatives and their biological targets will undoubtedly pave the way for the design of more potent, selective, and safer therapeutic agents. The integration of computational modeling with traditional medicinal chemistry and biological screening will be instrumental in accelerating this process. As our knowledge of complex disease pathways expands, the adaptable nature of the benzodioxane scaffold will ensure its continued relevance as a source of innovative drug candidates for years to come.

References

-

Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. [Link]

-

Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. (2019). PubMed. [Link]

-

WB-4101. (n.d.). Wikipedia. [Link]

-

Doxazosin: Mechanism, Adverse Effects and Dosage. (n.d.). Urology Textbook. [Link]

-

Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. (2012). Arabian Journal of Chemistry. [Link]

-

Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. (2018). National Institutes of Health. [Link]

-

Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. (2022). PubMed. [Link]

-

Piperoxan. (n.d.). Wikipedia. [Link]

-

Gq alpha subunit. (n.d.). Wikipedia. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. (n.d.). AIR Unimi. [Link]

-

Adrenergic receptor. (n.d.). Wikipedia. [Link]

-

Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. (2020). PubMed. [Link]

-

Alpha-1 adrenergic receptor. (n.d.). Wikipedia. [Link]

-

Doxazosin. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Doxazosin: Package Insert / Prescribing Information / MOA. (2025). Drugs.com. [Link]

-

What is the mechanism of Doxazosin Mesylate?. (2024). Patsnap Synapse. [Link]

-

α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. (2020). National Institutes of Health. [Link]

Sources

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Gq Signaling Pathway → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 3. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzodioxine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxine moiety, a heterocyclic system consisting of a benzene ring fused to a 1,4-dioxine ring, represents a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of 1,4-benzodioxine and its derivatives. We delve into the critical physicochemical and spectroscopic properties that define this scaffold and examine the intricate structure-activity relationships that have guided the development of potent and selective therapeutic agents. Through a detailed analysis of key compounds, including the antihypertensive drug Doxazosin, this paper illuminates the profound impact of the 1,4-benzodioxine core on modern drug discovery and highlights its continued relevance in the pursuit of novel therapeutics.

Introduction: The Architectural Significance of 1,4-Benzodioxine

The 1,4-benzodioxine scaffold is a privileged heterocyclic motif that has captivated the attention of chemists and pharmacologists for decades.[1][2] Its rigid, yet conformationally informative, structure provides a unique platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets.[3] The fusion of a benzene ring with a 1,4-dioxane ring imparts a distinct electronic and steric character, influencing properties such as solubility, metabolic stability, and receptor affinity.[3] This guide will trace the journey of 1,4-benzodioxine compounds from their initial discovery to their current status as indispensable tools in drug development and beyond.

A Historical Perspective: From Natural Origins to Synthetic Triumphs

The story of 1,4-benzodioxine is rooted in the study of natural products. The scaffold is found in a variety of lignan natural products, which have been shown to exhibit a diverse array of biological activities.[4][5] These naturally occurring compounds served as the initial inspiration for the synthesis and exploration of novel 1,4-benzodioxine derivatives.

While a singular "discovery" of the parent 1,4-benzodioxine is not easily pinpointed in the historical literature, early synthetic efforts focused on the more stable, saturated analogue, 1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxine).[6] The development of synthetic methodologies has been a continuous journey of refinement and innovation, evolving from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of the 1,4-benzodioxine core is essential for its application in rational drug design.

Physicochemical Properties

The parent 1,4-benzodioxine is an aromatic compound with the molecular formula C₈H₆O₂ and a molar mass of 134.13 g/mol .[7][8] Its saturated counterpart, 1,4-benzodioxane, has the formula C₈H₈O₂ and a molar mass of 136.15 g/mol .[9] The presence of the two oxygen atoms imparts polarity to the molecule, influencing its solubility and hydrogen bonding capacity.

| Property | 1,4-Benzodioxine | 1,4-Benzodioxane |

| Molecular Formula | C₈H₆O₂ | C₈H₈O₂ |

| Molar Mass | 134.13 g/mol [7] | 136.15 g/mol [9] |

| Boiling Point | 193 °C[8] | ~212-214 °C |

| LogP | 1.6[8] | 1.5 |

| CAS Number | 255-37-8[7] | 493-09-4[9] |

Spectroscopic Characterization

The structural elucidation of 1,4-benzodioxine derivatives relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of 1,4-benzodioxane, the protons on the dioxane ring typically appear as a multiplet around 4.25-4.30 ppm.[10] The aromatic protons resonate in the downfield region, and their splitting patterns provide valuable information about the substitution on the benzene ring. The ¹³C NMR spectrum shows characteristic signals for the sp³ carbons of the dioxane ring at approximately 64 ppm.[10]

-

Infrared (IR) Spectroscopy : The IR spectrum of 1,4-benzodioxane derivatives is characterized by C-O stretching vibrations in the fingerprint region. The presence of other functional groups, such as carbonyls or amides, will give rise to their own distinct absorption bands.[10]

-

Mass Spectrometry (MS) : Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 1,4-benzodioxine compounds, aiding in their identification and structural confirmation.[11]

Synthetic Methodologies: Crafting the Core

The synthesis of the 1,4-benzodioxine ring system has evolved significantly over time, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance.

Classical Williamson Ether Synthesis

One of the earliest and most straightforward approaches to the 1,4-benzodioxane ring involves the reaction of a catechol with a 1,2-dihaloethane under basic conditions. This classical Williamson ether synthesis, while conceptually simple, can sometimes be limited by side reactions and harsh conditions.

Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol

-

To a solution of catechol (1 equivalent) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash with a dilute aqueous acid solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield pure 1,4-benzodioxane.

Modern Palladium-Catalyzed Annulation

More contemporary methods utilize transition-metal catalysis to achieve the synthesis of 1,4-benzodioxines with greater control and in higher yields. Palladium-catalyzed heteroannulation of catechols with propargylic carbonates represents a powerful strategy for constructing the 1,4-benzodioxine skeleton, including the potential for asymmetric synthesis.

Caption: Palladium-catalyzed synthesis of 1,4-benzodioxine derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

The therapeutic potential of 1,4-benzodioxine derivatives is intricately linked to the nature and position of substituents on the heterocyclic scaffold. Extensive SAR studies have been conducted to optimize the pharmacological activity and selectivity of these compounds.

For instance, in the development of α₁-adrenoceptor antagonists, it has been demonstrated that the substitution pattern on the benzene ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ).[12] Similarly, the stereochemistry at the C2 position of the dioxane ring is often critical for biological activity, with one enantiomer frequently exhibiting significantly higher potency than the other.[13]

Applications in Drug Discovery: A Versatile Pharmacophore

The 1,4-benzodioxine moiety is a key structural component in a wide range of biologically active molecules, spanning various therapeutic areas.[2][3]

Cardiovascular Drugs: The Doxazosin Story

Doxazosin is a prime example of a successful drug featuring the 1,4-benzodioxane scaffold.[14] It is a selective α₁-adrenergic receptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[15][16]

Mechanism of Action: Doxazosin competitively and selectively blocks postsynaptic α₁-adrenergic receptors.[17][18] This inhibition leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation and a decrease in blood pressure.[15][19] In BPH, the blockade of α₁-receptors in the prostate and bladder neck reduces smooth muscle tone, thereby improving urinary flow.[16]

Caption: Mechanism of action of Doxazosin.

Anticancer Agents

The 1,4-benzodioxine scaffold has been incorporated into novel anticancer agents targeting various cellular pathways.[20] For example, derivatives have been designed as inhibitors of heat-shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK), both of which are implicated in cancer cell proliferation and survival.[20]

Central Nervous System (CNS) Active Agents

The versatility of the 1,4-benzodioxine framework extends to the development of CNS-active compounds. Derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) and serotonin receptors, suggesting their potential in treating neurological and psychiatric disorders.[21]

Antibacterial and Anti-inflammatory Agents

Recent research has explored 1,4-benzodioxine derivatives as potential antibacterial and anti-inflammatory agents.[14][20] Some compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, while others have shown potent inhibition of inflammatory mediators.[20]

Conclusion and Future Directions

The journey of 1,4-benzodioxine compounds, from their natural product origins to their synthesis in the laboratory and their application in medicine, is a testament to the enduring power of this versatile scaffold. The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and potent derivatives. As our understanding of disease biology deepens, the 1,4-benzodioxine core will undoubtedly continue to serve as a valuable template for the design of the next generation of therapeutic agents. Future research will likely focus on exploring novel substitutions, developing more efficient and stereoselective synthetic routes, and identifying new biological targets for this remarkable heterocyclic system.

References

-

Doxazosin - StatPearls - NCBI Bookshelf - NIH. (2023, May 22). Retrieved from [Link]

-

What is the mechanism of Doxazosin Mesylate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Doxazosin: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, November 22). Retrieved from [Link]

-

Doxazosin Mechanism Of Action, Uses, Dosage & Side Effects - Manifest Pharmacy. (2022, April 16). Retrieved from [Link]

-

Doxazosin: Mechanism, Adverse Effects and Dosage - Urology Textbook. Retrieved from [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. Retrieved from [Link]

-

Chemical Properties of 1,4-Benzodioxin (CAS 255-37-8) - Cheméo. Retrieved from [Link]

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Retrieved from [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed. (2015, September 23). Retrieved from [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products - RSC Publishing. (2015, July 7). Retrieved from [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. Retrieved from [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed. Retrieved from [Link]

-

Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem - NIH. Retrieved from [Link]

-

Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr - AIR Unimi. Retrieved from [Link]

-

Synthesis of the first examples of 1,4-benzodioxocines - RSC Publishing. Retrieved from [Link]

-

Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Cheméo. Retrieved from [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. (2020, August 15). Retrieved from [Link]

-

1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products - ResearchGate. (2015, July 7). Retrieved from [Link]

-

Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed. Retrieved from [Link]

-

1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem. Retrieved from [Link]

- IL26708A - History of benzodioxane and their preparation - Google Patents.

-

1,4-Benzodioxine - Wikipedia. Retrieved from [Link]

-

1,4-Benzodioxin, 2,3-dihydro- - the NIST WebBook. Retrieved from [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - Scirp.org. (2022, September 23). Retrieved from [Link] organic chemistry-123012_100993.htm

-

1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine - MDPI. (2024, April 24). Retrieved from [Link]

-

Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Retrieved from [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. (2008, September 26). Retrieved from [Link]

Sources

- 1. 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. 1,4-Benzodioxin | C8H6O2 | CID 136071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Benzodioxine - Wikipedia [en.wikipedia.org]

- 9. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 15. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Doxazosin: Package Insert / Prescribing Information / MOA [drugs.com]

- 17. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 18. manifestpharmacy.com [manifestpharmacy.com]

- 19. urology-textbook.com [urology-textbook.com]

- 20. air.unimi.it [air.unimi.it]

- 21. air.unimi.it [air.unimi.it]

An In-depth Technical Guide to the Safe Handling of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This guide provides comprehensive safety protocols and handling instructions for 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No: 59820-91-6), a key building block in medicinal chemistry and drug discovery. The benzodioxane moiety is a significant structural component in various pharmacologically active compounds, making a thorough understanding of the safe handling of its derivatives paramount for researchers and drug development professionals.[1][2] This document moves beyond standard safety data sheets to explain the rationale behind safety procedures, grounded in the chemical nature of the compound.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in safe handling. This compound is a halogenated heterocyclic compound. The presence of both a carboxylic acid group and a bromine atom on the aromatic ring dictates its reactivity and toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₄ | [3] |

| Molecular Weight | 259.05 g/mol | [3] |

| CAS Number | 59820-91-6 | [4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% - 97% | [3][4] |

Caption: Figure 1: Chemical Structure of this compound.

Hazard Analysis and GHS Classification

This compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system. The "Warning" signal word indicates a moderate level of hazard.[4]

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][7] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[4][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4] |

Expert Insight: The irritant nature of this compound is twofold. The carboxylic acid moiety can cause chemical irritation, particularly to mucous membranes.[8] Additionally, as a fine powder, it can act as a mechanical irritant to the respiratory tract. The brominated aromatic ring, while generally stable, contributes to the overall lipophilicity and potential for skin absorption.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified hazards. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is assumed.

Caption: Figure 2: Mandatory Personal Protective Equipment (PPE) workflow before handling the compound.

-

Eye Protection: Chemical splash goggles are required at all times. The risk of fine powder becoming airborne and causing serious eye irritation necessitates this level of protection.[4][9]

-

Hand Protection: Nitrile gloves are the minimum requirement. Always inspect gloves for tears or punctures before use. For extended handling or when working with solutions, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

-

Respiratory Protection: All handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust particles.[4][10] This directly addresses the H335 hazard (May cause respiratory irritation).

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for preventing exposure and maintaining the integrity of the compound.

Handling Protocols

Weighing the Solid:

-

Preparation: Don appropriate PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.

-

Containment: Place an analytical balance inside the fume hood if possible. If not, use a weighing enclosure or a local exhaust ventilation (snorkel).

-

Procedure: Use a spatula to carefully transfer the solid to a tared weigh boat or vial. Avoid creating dust clouds. Close the primary container immediately after dispensing.

-

Cleanup: Gently wipe down the spatula and weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

Preparing Solutions:

-

Preparation: Conduct this procedure entirely within a chemical fume hood.

-

Procedure: Add the weighed solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.

-

Control: Ensure the vessel is appropriately sized to prevent splashing. Use magnetic or overhead stirring for efficient dissolution.

Storage Requirements

-

Container: Keep the container tightly closed to prevent absorption of moisture.[4]

-

Location: Store in a cool, dry, and well-ventilated area.[4][10] A dedicated corrosives or acid cabinet is recommended.[8][9]

-

Incompatibilities: Segregate from strong oxidizing agents and bases.[7][11] The carboxylic acid will react with bases in a standard acid-base neutralization. The aromatic ring system can be susceptible to strong oxidizers.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][12] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |

Spill and Waste Disposal

-

Spill Response: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13][14] Do not use a vacuum unless it is HEPA-filtered. Ventilate the area and wash the spill site after material pickup is complete.

-